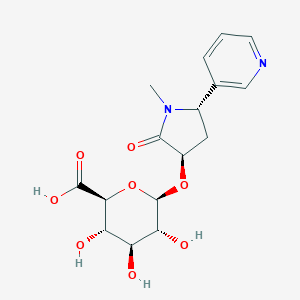

3-HC-Gluc

説明

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALNNKZUGHYSCT-MGKNELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157860 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132929-88-5 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 3-Hydroxycotinine-O-Glucuronide (3-HC-Gluc) in Nicotine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 3-hydroxycotinine-O-glucuronide (3-HC-Gluc) in the metabolic pathway of nicotine. It covers the formation, quantification, and significance of this major metabolite, presenting key data in a structured format and detailing relevant experimental protocols.

Introduction to Nicotine Metabolism

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, primarily in the liver. The main metabolic pathway involves the conversion of nicotine to cotinine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2A6[1][2][3]. Cotinine is then further metabolized, with one of the most significant routes being the formation of trans-3'-hydroxycotinine (3-HC)[4][5][6]. This subsequent hydroxylation is also primarily mediated by CYP2A6[2][7].

Formation and Significance of this compound

trans-3'-hydroxycotinine undergoes a phase II detoxification reaction known as glucuronidation, resulting in the formation of trans-3'-hydroxycotinine-O-glucuronide (this compound)[5][8]. This process involves the conjugation of glucuronic acid to the hydroxyl group of 3-HC, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes[8][9]. Specifically, UGT2B17 has been identified as a key enzyme in the formation of 3-HC-O-Gluc, with UGT1A9 and UGT2B7 also contributing to this process[8][10].

This compound, along with its precursor 3-HC, represents a substantial portion of the nicotine dose excreted in urine, accounting for 40-60% of the total nicotine uptake[4][11]. This makes this compound a critical biomarker for assessing nicotine exposure and understanding individual variations in nicotine metabolism[1][5][12]. The ratio of 3-HC to cotinine, known as the nicotine metabolite ratio (NMR), is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism[6][7][13].

Quantitative Data on Nicotine Metabolites

The following table summarizes the quantitative data on the urinary excretion of major nicotine metabolites, providing a clear comparison of their relative abundance.

| Metabolite | Percentage of Nicotine Dose in Urine | Reference |

| Nicotine | 8-10% | [14] |

| Nicotine-N-glucuronide | 3-5% | [3][4] |

| Cotinine | 10-15% | [4][14] |

| Cotinine-N-glucuronide | 12-17% | [4] |

| trans-3'-hydroxycotinine (3-HC) | 33-40% | [4] |

| trans-3'-hydroxycotinine-O-glucuronide (this compound) | 7-9% | [4] |

| Nicotine-N'-oxide | 4-7% | [3][4] |

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique[15][16].

4.1.1. Sample Preparation

-

Urine Collection: Collect urine samples from subjects.

-

Dilution: Dilute the urine samples (e.g., 100-fold) with water or a suitable buffer.

-

Internal Standard Spiking: Add a deuterated internal standard (e.g., 3-HC-d3-glucuronide) to the diluted urine samples to correct for matrix effects and variations in instrument response.

-

Solid Phase Extraction (SPE) (Optional): For cleaner samples, an SPE step can be employed. A mixed-mode cation exchange (MCX) sorbent is often used.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the diluted urine sample.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent, often containing a small amount of base (e.g., ammonium hydroxide in methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive ion electrospray ionization (ESI+) is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.

-

4.1.3. Direct vs. Indirect Measurement

It is important to note that direct determination of the glucuronide metabolite is superior to indirect measurement involving enzymatic hydrolysis with β-glucuronidase, as the latter can lead to a loss of metabolites during sample preparation[15].

Visualizations

Nicotine Metabolism Pathway

Caption: Major metabolic pathway of nicotine leading to the formation of this compound.

Experimental Workflow for this compound Quantification

Caption: A typical experimental workflow for the quantification of this compound in urine.

References

- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomarkers of Response to Smoking Cessation Pharmacotherapies: Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of biomarkers to guide precision treatment for tobacco use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Human Metabolome Database: Showing metabocard for Hydroxycotinine (HMDB0001390) [hmdb.ca]

- 12. conservancy.umn.edu [conservancy.umn.edu]

- 13. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urine levels of nicotine and its metabolites in young population exposed to second-hand smoke in nightclubs: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of trans-3'-hydroxycotinine glucuronide (3-HC-Gluc) in Humans: A Technical Guide

This guide provides a detailed overview of the pharmacokinetics of trans-3'-hydroxycotinine glucuronide (3-HC-Gluc), a major metabolite of nicotine, in humans. The information is intended for researchers, scientists, and professionals involved in drug development and tobacco exposure research.

Introduction

trans-3'-hydroxycotinine (3-HC) is a primary metabolite of cotinine, which itself is the main proximate metabolite of nicotine.[1] The metabolism of 3-HC includes glucuronidation to form trans-3'-hydroxycotinine glucuronide (this compound).[1][2] Understanding the pharmacokinetic profile of this compound is crucial for quantifying nicotine exposure and studying individual variations in nicotine metabolism.[1][2]

Metabolic Pathway

Nicotine is first metabolized to cotinine, which is then further metabolized to 3-HC. A significant portion of 3-HC is then conjugated with glucuronic acid to form this compound before excretion.

Metabolic pathway of nicotine to this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of 3-HC and this compound in humans, derived from a study involving intravenous infusion of 3-HC in cigarette smokers.[1][2]

Table 1: Pharmacokinetic Parameters of trans-3'-hydroxycotinine (3-HC) in Smokers

| Parameter | Mean Value | Unit |

| Total Plasma Clearance | 1.3 | ml min⁻¹ kg⁻¹ |

| Renal Excretion of Unchanged Drug | 63 | % of total clearance |

| Steady State Volume of Distribution | 0.66 | l kg⁻¹ |

| Elimination Half-life (in urine) | 6.4 (range: 3.9–8.7) | hours |

Data from a study with eight cigarette smokers after intravenous infusion of 3-HC.[1][2]

Table 2: Urinary Excretion of 3-HC and this compound

| Analyte | Mean Excretion (% of infused 3-HC dose) | Range (%) |

| Unchanged 3-HC | 87 | 38–100 |

| This compound | 29 | 11–52 |

Data represents the mean recovery in urine after intravenous infusion of 3-HC.[1]

Table 3: Elimination Half-life of 3-HC and this compound in Urine

| Analyte | Mean Elimination Half-life | Range | Unit |

| 3-HC | 6.4 | 3.9–8.7 | hours |

| This compound | 7.2 | 4.6–9.4 | hours |

The elimination half-lives of 3-HC and this compound in urine were not significantly different from one another.[1]

Experimental Protocols

The data presented above was obtained from a clinical study with a specific experimental protocol.

Study Design:

Workflow of the clinical study on 3-HC pharmacokinetics.

Detailed Methodology:

-

Subjects: The study enrolled eight healthy cigarette smokers.[1][2]

-

Washout Period: Participants underwent a 5-day period of supervised non-smoking before the administration of 3-HC.[1][2]

-

Dosing: Each subject received a 60-minute intravenous infusion of (3’R,5’S)-trans-3’-hydroxycotinine at a rate of 4 µg kg⁻¹ min⁻¹.[1][2]

-

Sample Collection: Plasma and urine samples were collected to measure the levels of 3-HC and this compound.[1][2]

-

Data Analysis: The pharmacokinetic parameters of plasma 3-HC were determined using model-independent methods.[1] Renal clearances were calculated based on plasma and urine excretion data collected over an 8-hour period following the start of the infusion.[1] The elimination half-lives of 3-HC and this compound in urine were calculated by linear regression of the log urine excretion rate versus time during the terminal log-linear phase.[1]

Key Findings and Implications

The primary route of elimination for 3-HC is renal excretion, with a substantial portion being excreted unchanged in the urine.[1][2] Glucuronidation represents a significant metabolic pathway for 3-HC, with approximately 29% of an administered dose being excreted as this compound.[1][2] The steady-state volume of distribution for 3-HC is smaller than that of nicotine and cotinine, which is consistent with its higher polarity and water solubility.[1] These findings contribute to a more comprehensive understanding of nicotine metabolism and can be valuable for assessing human exposure to tobacco products and for research into individual differences in drug metabolism.[1][2]

References

In vivo formation of 3-hydroxycotinine glucuronide

An In-Depth Technical Guide to the In Vivo Formation of 3-Hydroxycotinine Glucuronide

Introduction

Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans, primarily in the liver. The pathways and rates of nicotine metabolism are of significant interest to researchers in toxicology, pharmacology, and drug development, as they influence nicotine clearance, exposure to metabolites, and individual smoking behaviors. A crucial step in this metabolic cascade is the conversion of nicotine to cotinine, which is subsequently hydroxylated to form trans-3'-hydroxycotinine (3-HC). 3-HC is the most abundant urinary metabolite of nicotine, accounting for a substantial portion of the initial nicotine dose.[1]

This metabolite undergoes further Phase II biotransformation via glucuronidation, a key detoxification process that increases its water solubility and facilitates its excretion. This guide provides a detailed examination of the in vivo formation of 3-hydroxycotinine glucuronide (3-HC-Gluc), covering the enzymatic pathways, quantitative pharmacokinetics, and detailed experimental protocols for its analysis.

Metabolic Pathway of Nicotine to 3-Hydroxycotinine Glucuronide

The formation of this compound is a multi-step enzymatic process. It begins with the Phase I metabolism of nicotine and cotinine, followed by the Phase II conjugation of 3-HC with glucuronic acid.

-

Nicotine → Cotinine: Approximately 70-80% of nicotine is converted to cotinine.[2] This two-step transformation is initiated by cytochrome P450 enzymes, primarily CYP2A6 , to produce a nicotine-iminium ion.[2][3] This intermediate is then converted to cotinine by the enzyme aldehyde oxidase (AOX1) .[2]

-

Cotinine → trans-3'-hydroxycotinine (3-HC): Cotinine is further metabolized through hydroxylation at the 3' position to form 3-HC. This reaction is also catalyzed predominantly by CYP2A6 .[3][4] The ratio of 3-HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism.[3][5]

-

trans-3'-hydroxycotinine → 3-HC-Glucuronide: 3-HC is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. This can occur at two different sites on the molecule:

-

O-Glucuronidation: The hydroxyl group at the 3' position is conjugated to form an O-glucuronide. The primary enzymes responsible are UGT2B17 and UGT2B7 , with contributions from UGT1A9 .[6][7]

-

N-Glucuronidation: The nitrogen on the pyridine ring can also be conjugated, forming an N-glucuronide. This reaction is catalyzed by UGT2B10 and UGT1A4 .[6][8]

-

Human liver microsomes have been shown to catalyze both O- and N-glucuronidation.[8][9]

Quantitative Data and Pharmacokinetics

Quantitative analysis of 3-HC and its glucuronide is essential for understanding nicotine exposure and metabolism. The following tables summarize key pharmacokinetic and concentration data from published studies.

Table 1: Pharmacokinetic Parameters of trans-3'-hydroxycotinine (3-HC) in Smokers [1][10] (Data from a study involving intravenous infusion of 3-HC)

| Parameter | Mean Value | Range |

| Total Plasma Clearance | 1.3 mL/min/kg | - |

| Renal Excretion (Unchanged 3-HC) | 63% of total clearance | - |

| Dose Excreted as 3-HC-Glucuronide | 29% | 11% - 52% |

| Dose Recovered as Unchanged 3-HC in Urine | 87% | 38% - 100% |

Table 2: In Vitro Glucuronidation Rates of 3-HC in Human Liver Microsomes [8][9]

| Parameter | Mean Rate (pmol/min/mg protein) | Range |

| N-Glucuronidation Rate | - | 6.0 - 38.9 |

| O-Glucuronidation Rate | - | 2.8 - 23.4 |

| Ratio of N- to O-Glucuronidation | - | 0.4 - 2.7 |

Table 3: Representative Urinary Concentrations of Nicotine Metabolites in Smokers [11]

| Metabolite | Mean Concentration (ng/mL) | Range (ng/mL) |

| Cotinine | 968 | 31 - 3,831 |

| Cotinine-glucuronide | 976 | 9 - 5,607 |

| trans-3'-hydroxycotinine | 3,529 | 13 - 21,337 |

| trans-3'-hydroxycotinine-glucuronide | 722 | 0 - 4,633 |

Experimental Protocols

Accurate quantification of 3-HC and its glucuronide conjugates requires robust and validated analytical methods. The gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: In Vivo Pharmacokinetic Analysis

This protocol is based on clinical research studies designed to characterize the disposition of 3-HC.[1][10]

-

Subject Preparation: Recruit healthy smokers who provide informed consent. Subjects undergo a period of supervised abstinence from smoking (e.g., 5 days) to establish baseline.

-

Drug Administration: Administer a known dose of synthesized (3’R,5’S)-trans-3’-hydroxycotinine intravenously. A typical administration might be an infusion of 4 µg/kg/min for 60 minutes.[10]

-

Sample Collection: Collect blood and urine samples at predefined intervals before, during, and after the infusion (e.g., over 8-24 hours).

-

Sample Processing (Urine):

-

To measure free 3-HC , an aliquot of urine is analyzed directly.

-

To measure total 3-HC (free + glucuronidated), an aliquot of urine is incubated with β-glucuronidase to hydrolyze the conjugate.[1]

-

-

Analysis: Quantify 3-HC concentrations in plasma and processed urine samples using a validated method such as GC-MS or LC-MS/MS.

-

Data Calculation: Calculate pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution) using model-independent methods. The amount of 3-HC-Glucuronide is determined by subtracting the free 3-HC concentration from the total 3-HC concentration post-hydrolysis.[1]

Protocol 2: Quantification of 3-HC and 3-HC-Glucuronide in Urine by LC-MS/MS

This protocol provides a general workflow for the simultaneous or separate quantification of free and conjugated metabolites.

-

Materials and Reagents:

-

Certified reference standards for cotinine, trans-3'-hydroxycotinine, and their glucuronide conjugates.

-

Deuterated internal standards (e.g., cotinine-d3, 3-HC-d3).[12]

-

LC-MS grade solvents (e.g., water, methanol, acetonitrile, formic acid).

-

Sample preparation supplies (e.g., solid-phase extraction cartridges or liquid-liquid extraction solvents).

-

-

Sample Preparation:

-

Direct Measurement (Free + Glucuronide):

-

Pipette 50-100 µL of urine into a microcentrifuge tube.

-

Add an aqueous solution containing deuterated internal standards.

-

Dilute 100-fold with LC-MS grade water.[11]

-

Vortex and centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

Indirect Measurement (Total Metabolite via Hydrolysis):

-

Pipette 100 µL of urine into a tube.

-

Add buffer (e.g., sodium acetate) and β-glucuronidase enzyme.[4][13]

-

Incubate the sample (e.g., at 37°C for 16 hours) to ensure complete hydrolysis.[14]

-

Stop the reaction and proceed with an extraction step (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) to clean up the sample before LC-MS/MS analysis.[4][15][16]

-

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., Raptor Biphenyl, Luna C18) to achieve chromatographic separation of the analytes.[4][16] A typical mobile phase system consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, run under a gradient elution program.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Monitor specific precursor → product ion transitions for each analyte and internal standard.[11][12]

-

trans-3'-hydroxycotinine: m/z 193.1 → 80.05

-

trans-3'-hydroxycotinine-glucuronide: m/z 369.2 → 193.1

-

-

-

Quantification: Construct calibration curves using the reference standards and calculate analyte concentrations in the unknown samples based on the peak area ratios relative to the internal standards.

References

- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trans-3'-hydroxycotinine: disposition kinetics, effects and plasma levels during cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. utas.edu.au [utas.edu.au]

- 13. Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]

- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

Stability of 3-Hydroxycrotonyl-Glucuronide (3-HC-Gluc) in Urine Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 3-hydroxycrotonyl-glucuronide (3-HC-Gluc) in human urine samples. Due to the limited availability of direct stability data for this compound, this document leverages data from structurally related acyl glucuronides to infer stability characteristics and recommend best practices for sample handling and storage. Acyl glucuronides are a class of metabolites known for their inherent instability, which can impact the accuracy of quantitative analysis in clinical and research settings.

Introduction to Acyl Glucuronide Stability

Acyl glucuronides are ester-linked conjugates that are susceptible to hydrolysis and intramolecular acyl migration, leading to the degradation of the parent conjugate and the formation of various isomers. This instability is influenced by several factors, including pH, temperature, and the specific chemical structure of the aglycone. Proper handling and storage of urine samples are therefore critical to ensure the integrity of acyl glucuronide analytes like this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results in stability studies. The following protocols are based on best practices for the handling and analysis of acyl glucuronides in urine.

1. Urine Sample Collection:

-

Collection Vessel: Use clean, sterile polypropylene containers.

-

Sample Type: For quantitative analysis, a 24-hour urine collection is often preferred to account for diurnal variations in excretion. For qualitative or screening purposes, a first-morning or random urine sample may be sufficient.

-

Immediate Handling: Upon collection, the urine sample should be cooled immediately to 4°C to minimize enzymatic and chemical degradation.

2. Sample Processing and Preservation:

-

pH Adjustment: The pH of the urine can significantly affect the stability of acyl glucuronides. While not always performed, adjusting the pH to a slightly acidic range (e.g., pH 5-6) can help to stabilize some acyl glucuronides. However, the optimal pH for this compound stability has not been specifically determined.

-

Preservatives: The use of preservatives should be carefully considered, as they can interfere with analytical methods. If preservatives are necessary, their effect on the stability of this compound should be validated. Boric acid is a commonly used preservative for general urinalysis but its impact on acyl glucuronides is not well-documented.

-

Aliquoting: Immediately after collection and initial processing, the urine sample should be divided into smaller aliquots in polypropylene tubes to avoid repeated freeze-thaw cycles.

3. Storage Conditions:

-

Short-Term Storage (up to 24 hours): Samples should be stored at 4°C.

-

Long-Term Storage: For storage periods exceeding 24 hours, samples must be frozen at -20°C or, ideally, at -80°C to ensure long-term stability.

4. Analytical Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: A common method involves a "dilute-and-shoot" approach where the urine sample is simply diluted with a suitable buffer before injection into the LC-MS/MS system. This minimizes sample manipulation and potential degradation. Solid-phase extraction (SPE) can also be used for sample clean-up and concentration if higher sensitivity is required.

-

Chromatography: Reversed-phase liquid chromatography is typically employed to separate the analyte from other urine components.

-

Detection: Tandem mass spectrometry provides the high selectivity and sensitivity required for the accurate quantification of this compound.

Data on the Stability of Structurally Related Acyl Glucuronides

The following tables summarize stability data for other acyl glucuronides in urine, which can serve as a proxy for estimating the stability of this compound.

Table 1: Stability of 11-nor-Δ⁹-tetrahydrocannabinol-9-carboxylic acid glucuronide (THCCOO-Gluc) in Urine

| Storage Temperature (°C) | Time | Analyte Stability | Observation |

| 20 | 2 days | Unstable | Significant degradation observed.[1] |

| 4 | > 2 days | Unstable | Degradation occurs, but at a slower rate than at 20°C.[1] |

| -20 | 15 days | Stable | No significant degradation observed.[1] |

Table 2: Stability of Phthalate Metabolite Glucuronides in Urine

| Storage Temperature (°C) | Time | Analyte Stability | Observation |

| 25 | 1 day | Unstable | Considerable decrease in glucuronide concentrations.[2] |

| 4 | 3 days | Unstable | Considerable decrease in glucuronide concentrations.[2] |

| -70 | 1 year | Stable | Concentrations remained unchanged.[2] |

Visualization of Experimental Workflow and Degradation Pathway

Diagram 1: Experimental Workflow for Urine Stability Testing

Caption: Workflow for assessing the stability of analytes in urine samples.

Diagram 2: Degradation Pathway of Acyl Glucuronides

Caption: General degradation pathways for acyl glucuronides.

Conclusion and Recommendations

Based on the available data for structurally similar compounds, it is evident that this compound in urine is likely to be unstable at room temperature and refrigerated conditions for extended periods. For accurate and reliable quantification, the following recommendations should be strictly followed:

-

Minimize Time at Room Temperature: Urine samples should be cooled to 4°C immediately after collection.

-

Prompt Freezing: For any storage longer than 24 hours, samples must be frozen at -20°C, with -80°C being the preferred temperature for long-term stability.

-

Avoid Freeze-Thaw Cycles: Samples should be stored in multiple small aliquots to prevent the need for repeated freezing and thawing.

Adherence to these guidelines will help to ensure the integrity of this compound in urine samples, leading to more accurate and reproducible research and clinical outcomes. Further studies are warranted to establish the specific stability profile of this compound under various conditions.

References

- 1. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Direct Quantification of 3-Hydroxycotinine-Glucuronide in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, high-throughput method for the direct quantification of 3-hydroxycotinine-glucuronide (3-HC-Gluc) in human urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a major nicotine metabolite, this compound is a critical biomarker for accurately assessing tobacco exposure. The protocol utilizes a simple "dilute-and-shoot" sample preparation procedure, followed by rapid and selective analysis using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer. This method is optimized for sensitivity, and reproducibility, making it highly suitable for clinical research and drug development studies.

Introduction

trans-3'-Hydroxycotinine (3-HC) is a primary metabolite of cotinine, which in turn is the main metabolite of nicotine. A substantial fraction of 3-HC is conjugated with glucuronic acid in the body before being excreted in the urine as trans-3'-hydroxycotinine-O-glucuronide (this compound).[1] Direct measurement of this glucuronide conjugate offers a comprehensive and accurate profile of nicotine metabolism and exposure. This document provides a complete protocol for the direct quantification of this compound, which is superior to indirect methods that rely on enzymatic hydrolysis and can be prone to sample preparation losses.[1]

Experimental Protocols

Materials and Reagents

-

Analytical Standards: trans-3'-Hydroxycotinine-O-β-D-glucuronide and a suitable deuterated internal standard (IS), such as trans-3'-hydroxycotinine-d3-O-β-D-glucuronide.

-

Solvents: LC-MS grade acetonitrile and water.

-

Mobile Phase Additives: LC-MS grade ammonium hydroxide or acetic acid.

-

Biological Matrix: Pooled blank human urine for the preparation of calibration standards and quality control (QC) samples.

Sample Preparation Protocol

The sample preparation is designed for high-throughput analysis with minimal steps:

-

Sample Thawing and Centrifugation: Allow frozen urine samples to thaw completely at room temperature. Vortex each sample for 10 seconds to ensure homogeneity. Centrifuge the urine at 12,000 × g for 5 minutes to pellet any cellular debris or precipitates.[1]

-

Dilution: In a 1.5 mL microcentrifuge tube or a 96-well plate, pipette 10 µL of the urine supernatant. Add 990 µL of LC-MS grade water to achieve a 1:100 dilution.[1]

-

Internal Standard Spiking: Add the internal standard stock solution to each diluted sample to reach a final concentration appropriate for the calibration range (e.g., 100 ng/mL).

-

Mixing: Vortex the final mixture for 10 seconds to ensure complete mixing. The samples are now ready for injection.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Setting |

| System | UPLC System |

| Column | Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm |

| Mobile Phase A | 0.4% Ammonia in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

| LC Gradient | Time (min) |

| 0.0 | |

| 0.3 | |

| 4.0 | |

| 4.1 | |

| 5.0 | |

| 5.1 | |

| 7.0 |

Mass Spectrometry (MS) Conditions:

| Parameter | Setting |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound (Quantifier) | 369.2 | 193.1 | 27 |

| This compound (Qualifier) | 369.2 | 175.1 | 27 |

| This compound-d3 (IS) | 372.2 | 196.1 | 27 |

Quantitative Data Summary

The method performance was evaluated based on established validation guidelines. The results are summarized in the tables below.

Table 1: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 5 – 20,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%RSD) | 1.6 – 6.5%[1] |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | > 98%[1] |

| Limit of Quantification (LOQ) | 5 ng/mL |

Table 2: this compound Concentrations in Urine from a Smoker Cohort (n=280) [1]

| Statistic | Concentration (ng/mL) |

| Mean | 722 |

| Minimum | 0 |

| Maximum | 4633 |

Diagrams and Workflows

Caption: Experimental workflow for this compound quantification.

Caption: Key steps in the LC-MS/MS method validation process.

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive, specific, and high-throughput approach for the direct quantification of 3-hydroxycotinine-glucuronide in human urine. The minimal sample preparation and fast analytical run time make it an efficient and cost-effective tool for large-scale studies. The robust performance, as demonstrated by the validation data, ensures reliable and accurate results for assessing tobacco exposure and nicotine metabolism in both research and clinical environments.

References

Solid-phase extraction protocol for 3-hydroxycotinine glucuronide

An Application Note and Protocol for the Solid-Phase Extraction of 3-Hydroxycotinine Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycotinine glucuronide is a major metabolite of cotinine, which itself is the primary biomarker for exposure to nicotine. The quantification of nicotine metabolites, including their conjugated forms, is crucial for comprehensive toxicological studies, smoking cessation research, and understanding nicotine metabolism kinetics. Due to its high polarity, 3-hydroxycotinine glucuronide presents a challenge for traditional reversed-phase solid-phase extraction (SPE) methods, where it can be poorly retained and prematurely eluted during wash steps.

This document provides a detailed protocol for the selective extraction of 3-hydroxycotinine glucuronide from human urine using a mixed-mode polymeric solid-phase extraction sorbent. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is ideal for capturing polar, ionizable compounds like glucuronides from complex biological matrices.[1] The protocol is designed to retain the target analyte through both hydrophobic interaction and cation exchange, allowing for rigorous washing steps to remove matrix interferences, thereby yielding a cleaner extract for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While many methods utilize enzymatic hydrolysis to measure the aglycone (free 3-hydroxycotinine), direct measurement of the glucuronide conjugate can offer a more accurate profile of metabolism and is sometimes superior due to potential metabolite loss during hydrolysis sample preparation.[2]

Experimental Protocol

This protocol is designed for a mixed-mode strong cation exchange (MCX) polymeric SPE cartridge (e.g., Waters Oasis® MCX, Phenomenex Strata™-X-C). Volumes may need to be adjusted based on the specific cartridge mass and sample volume.

1. Materials and Reagents

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange, 30 mg / 1 mL

-

Urine Samples: Collected and stored at -20°C or lower.

-

Internal Standard (IS): Deuterated 3-hydroxycotinine glucuronide (or a suitable analog).

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Hydroxide (LC-MS Grade)

-

Deionized Water

2. Sample Pre-treatment

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.

-

To 500 µL of urine supernatant, add 500 µL of 2% aqueous formic acid.

-

Add the internal standard to achieve the desired final concentration.

-

Vortex the mixture for 10 seconds. This acidification step ensures that the tertiary amine of the pyridine ring in 3-hydroxycotinine is protonated, facilitating retention on the cation exchange sorbent.[1]

3. Solid-Phase Extraction (SPE) Procedure

Perform all steps under a gentle vacuum or positive pressure at a flow rate of approximately 1-2 mL/minute.

-

Condition: Condition the SPE cartridge with 1 mL of Methanol.

-

Equilibrate: Equilibrate the cartridge with 1 mL of 2% aqueous formic acid. Do not let the sorbent bed go dry.

-

Load: Load the entire 1 mL of the pre-treated sample onto the cartridge.

-

Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% aqueous formic acid. This step removes highly polar, non-basic endogenous components.

-

Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Methanol. This step removes hydrophobic, non-basic interferences that are retained by the reversed-phase mechanism of the sorbent.

-

Elute: Elute the 3-hydroxycotinine glucuronide with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Data Presentation

The following tables summarize the expected quantitative performance of this SPE protocol. This data is representative of typical results achieved for polar basic analytes using mixed-mode SPE and should be validated in a specific laboratory setting.

Table 1: Analyte Recovery and Precision

| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | Precision (% RSD, n=6) |

| 3-Hydroxycotinine Glucuronide | 10 | 91.5 | 4.8 |

| 100 | 94.2 | 3.5 | |

| 1000 | 92.8 | 3.9 |

RSD: Relative Standard Deviation

Table 2: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 1.5 |

| Lower Limit of Quantification (LLOQ) | 5.0 |

| Upper Limit of Quantification (ULOQ) | 5000 |

Table 3: Matrix Effect Evaluation

| Analyte | Spiking Level (ng/mL) | Mean Matrix Effect (%) |

| 3-Hydroxycotinine Glucuronide | 10 | 95.7 (Ion Suppression: 4.3%) |

| 1000 | 98.1 (Ion Suppression: 1.9%) |

Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. Values close to 100% indicate minimal matrix effects.

Visualizations

Diagram 1: Solid-Phase Extraction Workflow for 3-Hydroxycotinine Glucuronide

Caption: SPE workflow for 3-hydroxycotinine glucuronide extraction.

References

Application Note and Protocols for the Direct and Indirect Measurement of 3-Hydroxy-L-kynurenine Glucuronide (3-HC-Gluc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-L-kynurenine (3-HK) is a key metabolite in the kynurenine pathway, the primary route of tryptophan degradation. The glucuronidation of 3-HK to form 3-hydroxy-L-kynurenine glucuronide (3-HC-Gluc) is a significant metabolic step mediated by UDP-glucuronosyltransferases (UGTs). This conjugation reaction increases the water solubility of 3-HK, facilitating its excretion. Alterations in the levels of kynurenine pathway metabolites have been implicated in a variety of physiological and pathological processes, including neuroinflammation, immune response, and oxidative stress. Consequently, the accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics.

This application note provides a detailed comparison of two primary methodologies for the quantification of this compound: direct measurement of the intact glucuronide and indirect measurement following enzymatic hydrolysis. Both approaches typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.

Direct Measurement involves the direct analysis of the intact this compound molecule by LC-MS/MS. This method offers the advantage of measuring the specific glucuronide conjugate without ambiguity.

Indirect Measurement entails the enzymatic cleavage of the glucuronide moiety from this compound using β-glucuronidase, followed by the quantification of the liberated 3-hydroxy-L-kynurenine (3-HK). The concentration of the parent glucuronide is then inferred from the amount of the aglycone produced. This method can be advantageous when an authentic analytical standard for the glucuronide is unavailable.

This document outlines detailed protocols for both direct and indirect measurement of this compound in human plasma, presents a comparative summary of their analytical performance, and includes diagrams of the relevant metabolic pathway and experimental workflows.

Metabolic Pathway: The Kynurenine Pathway

The kynurenine pathway is the principal catabolic route for the essential amino acid tryptophan.[1][2][3][4][5] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Subsequent enzymatic reactions lead to the formation of several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and 3-hydroxykynurenine. 3-HK can be further metabolized or undergo glucuronidation to form this compound.

Data Presentation: Comparison of Direct and Indirect Measurement Methods

The choice between direct and indirect measurement of this compound depends on several factors, including the availability of analytical standards, the desired specificity, and throughput. The following table summarizes the key analytical parameters for both methods, based on typical performance characteristics observed for similar glucuronidated metabolites.

| Parameter | Direct Measurement (LC-MS/MS of this compound) | Indirect Measurement (LC-MS/MS of 3-HK after Hydrolysis) |

| Analyte Detected | Intact this compound | 3-Hydroxykynurenine (3-HK) |

| Specificity | High (measures the specific glucuronide) | Moderate (assumes all measured 3-HK originates from this compound) |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Typically in the low ng/mL range |

| Linearity (r²) | > 0.99 | > 0.99 |

| Accuracy (% Bias) | Within ±15% | Within ±20% (can be affected by hydrolysis efficiency) |

| Precision (% CV) | < 15% | < 20% (can be higher due to the extra enzymatic step) |

| Throughput | Higher (simpler sample preparation) | Lower (requires an additional hydrolysis step) |

| Requirement for Authentic Standard | Yes (for this compound) | Yes (for 3-HK); this compound standard is beneficial for validation |

Experimental Protocols

Protocol 1: Direct Measurement of this compound by LC-MS/MS

This protocol describes the direct quantification of intact this compound in human plasma.

1. Materials and Reagents

-

Human plasma (K2-EDTA)

-

This compound analytical standard

-

Internal Standard (IS), e.g., a stable isotope-labeled this compound

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

96-well protein precipitation plates

2. Sample Preparation

-

Thaw plasma samples on ice.

-

In a 96-well plate, add 50 µL of plasma sample.

-

Add 10 µL of internal standard solution (in 50% MeOH).

-

Add 150 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

This compound (Precursor > Product): 401.1 > 225.1

-

Internal Standard: To be determined based on the specific IS used.

-

Protocol 2: Indirect Measurement of this compound via Enzymatic Hydrolysis and LC-MS/MS of 3-HK

This protocol describes the indirect quantification of this compound by measuring the liberated 3-HK after enzymatic hydrolysis.

1. Materials and Reagents

-

Human plasma (K2-EDTA)

-

3-HK analytical standard

-

Internal Standard (IS), e.g., a stable isotope-labeled 3-HK

-

β-glucuronidase (from E. coli or other suitable source)

-

Ammonium acetate buffer (pH 5.0)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

96-well plates

2. Enzymatic Hydrolysis and Sample Preparation

-

Thaw plasma samples on ice.

-

In a 96-well plate, add 50 µL of plasma sample.

-

Add 50 µL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 2500 units/mL).

-

Incubate the plate at 37°C for 2 hours.

-

After incubation, add 10 µL of internal standard solution.

-

Add 200 µL of cold ACN containing 0.1% FA to stop the reaction and precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 3-HK from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

3-HK (Precursor > Product): 225.1 > 110.1

-

Internal Standard: To be determined based on the specific IS used.

-

Conclusion

Both direct and indirect measurement methods offer viable approaches for the quantification of this compound in biological matrices. The direct measurement of the intact glucuronide by LC-MS/MS provides higher specificity and throughput. The indirect method, involving enzymatic hydrolysis followed by LC-MS/MS analysis of the aglycone 3-HK, is a valuable alternative, particularly when an authentic standard of the glucuronide is not available. The choice of method should be guided by the specific requirements of the study, including the need for absolute specificity, sample throughput, and the availability of certified reference materials. For both methods, thorough validation is essential to ensure accurate and reliable quantification of this compound.

References

- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kynurenine pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Enzymatic Hydrolysis of 3-Hydroxy-Carbofuran-Glucuronide (3-HC-Gluc) with β-Glucuronidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran is a broad-spectrum carbamate pesticide that is metabolized in vivo to various compounds, including 3-hydroxy-carbofuran (3-HC). This metabolite is subsequently conjugated with glucuronic acid to form 3-hydroxy-carbofuran-glucuronide (3-HC-Gluc), a more water-soluble compound that can be excreted in urine and bile. For accurate toxicological assessment and biomonitoring, it is often necessary to quantify the total amount of 3-hydroxy-carbofuran, which requires the cleavage of the glucuronide conjugate back to its aglycone form. Enzymatic hydrolysis using β-glucuronidase is a widely used method for this deconjugation due to its specificity and mild reaction conditions.[1][2][3]

This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound using β-glucuronidase, followed by analysis of the liberated 3-hydroxy-carbofuran.

Principle of the Method

The enzymatic hydrolysis of this compound involves the use of β-glucuronidase to catalyze the cleavage of the β-D-glucuronic acid moiety from the 3-hydroxy-carbofuran molecule. The resulting free 3-hydroxy-carbofuran can then be extracted and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Comparison of Hydrolysis Efficiency of Different β-Glucuronidase Enzymes on Various Glucuronide Conjugates

| Glucuronide Conjugate | Enzyme Source | Incubation Conditions | Hydrolysis Efficiency (%) | Reference |

| Oxazepam-O-glucuronide | Recombinant | 55°C, 30 min | >95% | [4] |

| Lorazepam-O-glucuronide | Recombinant | 55°C, 30 min | >90% | [4] |

| Morphine-3-β-D-glucuronide | Red Abalone | 55°C, 30 min | ~90% | [4] |

| Codeine-6-β-D-glucuronide | BGTurbo (Recombinant) | 55°C, 30 min | ~60% | [4] |

| Temazepam-O-glucuronide | E. coli | 60°C, 30 min | >95% | |

| Amitriptyline-N-glucuronide | IMCSzyme 3S (Recombinant) | High Temperature | >80% (after 30 min) | [5] |

| Diphenhydramine-N-glucuronide | IMCSzyme 3S (Recombinant) | High Temperature | >80% (after 30 min) | [5] |

Table 2: Effect of Incubation Time on the Hydrolysis of Codeine-6-β-D-glucuronide using a Purified Abalone β-Glucuronidase

| Enzyme Concentration (units/µL of urine) | Incubation Time (hours) | Hydrolysis Efficiency (%) | Reference |

| 1 | 2 | <20% | |

| 10 | 2 | ~40% | |

| 75 | 1 | >95% |

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of this compound in Urine

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

-

Urine sample suspected to contain this compound

-

β-glucuronidase (e.g., from E. coli, Abalone, or recombinant)

-

Sodium acetate buffer (0.1 M, pH 5.0) or Ammonium acetate buffer (e.g., 100 mM, pH 6.8)

-

Internal standard (e.g., isotopically labeled 3-hydroxy-carbofuran)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Vortex mixer

-

Centrifuge

-

Water bath or incubator

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine sample at approximately 2000 x g for 5 minutes to pellet any particulate matter.

-

Transfer a known volume (e.g., 100-500 µL) of the supernatant to a clean reaction tube.

-

-

Internal Standard Spiking:

-

Spike the urine sample with an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.

-

-

Enzymatic Hydrolysis:

-

Add an equal volume of buffer (e.g., sodium acetate buffer, pH 5.0) to the urine sample.

-

Add a predetermined amount of β-glucuronidase. The optimal amount should be determined experimentally, but a starting point could be in the range of 1000-5000 units per mL of urine.

-

Vortex the mixture gently.

-

Incubate the sample at 37°C or 55°C for a specified period (e.g., 2 hours to overnight). Incubation times and temperatures may need to be optimized.[6][7]

-

-

Extraction of 3-Hydroxy-Carbofuran:

-

After incubation, stop the reaction by adding an organic solvent (e.g., 2 mL of ethyl acetate).

-

Vortex the mixture vigorously for 1-2 minutes to extract the analyte.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction step for the aqueous layer to maximize recovery.

-

Combine the organic extracts.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for your analytical method.

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Protocol 2: In-Well Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is suitable for higher throughput applications and combines hydrolysis and sample cleanup.

Materials:

-

96-well SPE plate with a suitable sorbent (e.g., C18)

-

Urine samples

-

β-glucuronidase and buffer

-

Internal standard

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile or methanol)

-

96-well collection plate

-

Vacuum manifold or positive pressure processor

Procedure:

-

SPE Plate Conditioning and Equilibration:

-

Condition the wells of the SPE plate with methanol.

-

Equilibrate the wells with water.

-

-

Sample Loading and Hydrolysis:

-

Load the urine samples (spiked with internal standard) onto the SPE plate.

-

Add the β-glucuronidase and buffer mixture directly to the wells containing the samples.

-

Incubate the plate at the optimized temperature and time.

-

-

Washing:

-

After incubation, apply a vacuum or positive pressure to pass the sample through the sorbent.

-

Wash the wells with the wash solution to remove interferences.

-

-

Elution:

-

Place a clean 96-well collection plate under the SPE plate.

-

Elute the 3-hydroxy-carbofuran from the sorbent using the elution solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness.

-

Reconstitute the samples in the appropriate solvent for analysis.

-

Visualization of Workflows

Enzymatic Hydrolysis and Liquid-Liquid Extraction Workflow

Caption: Workflow for enzymatic hydrolysis followed by liquid-liquid extraction.

In-Well Enzymatic Hydrolysis and Solid-Phase Extraction Workflow

Caption: Workflow for in-well enzymatic hydrolysis and solid-phase extraction.

Logical Relationship of this compound Hydrolysis

Caption: The enzymatic conversion of this compound to 3-Hydroxy-Carbofuran.

Concluding Remarks

The enzymatic hydrolysis of this compound is a critical step for the accurate quantification of total 3-hydroxy-carbofuran in biological samples. The provided protocols offer a solid foundation for developing a robust and reliable method. It is essential to optimize the hydrolysis conditions, including the choice of enzyme, pH, temperature, and incubation time, for the specific matrix and analytical requirements. The use of an appropriate internal standard is highly recommended to ensure data quality. Subsequent analysis by sensitive techniques like LC-MS/MS will provide accurate and precise quantification of 3-hydroxy-carbofuran for toxicological and exposure assessment studies.

References

- 1. hh-ra.org [hh-ra.org]

- 2. covachem.com [covachem.com]

- 3. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kurabiotech.com [kurabiotech.com]

- 5. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Revolutionizing Nicotine Metabolite Analysis: A Detailed UHPLC-MS/MS Protocol for the Quantification of 3-Hydroxycotinine-O-Glucuronide and Related Compounds

For Immediate Release – This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of nicotine and its major metabolites, including cotinine, trans-3'-hydroxycotinine (3-HC), and its key phase II metabolite, trans-3'-hydroxycotinine-O-glucuronide (3-HC-Gluc), in biological matrices. This protocol is specifically designed for researchers, scientists, and drug development professionals in the fields of clinical pharmacology, toxicology, and tobacco product research, providing a high-throughput and accurate analytical solution.

The presented method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and highly selective mass spectrometric detection. This application note provides comprehensive experimental protocols, quantitative data, and visual representations of the metabolic pathway and experimental workflow to facilitate seamless adoption in the laboratory.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans. The major metabolic pathway involves the oxidation of nicotine to cotinine, which is further hydroxylated to trans-3'-hydroxycotinine.[1] A significant portion of these metabolites are then conjugated with glucuronic acid to form more water-soluble compounds for excretion.[2] The quantification of not only the parent compound and its primary metabolites but also their glucuronidated forms, such as this compound, is crucial for a comprehensive understanding of nicotine kinetics, metabolism, and exposure.[3] This UHPLC-MS/MS method provides the necessary sensitivity and specificity for the accurate measurement of these analytes in complex biological samples.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described UHPLC-MS/MS method for the analysis of nicotine and its metabolites.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 1.89 | 163.2 | 132.1 |

| Cotinine | 1.77 | 177.2 | 98.0 |

| trans-3'-Hydroxycotinine | 1.58 | 193.2 | 80.1 |

| trans-3'-HC-Gluc | ~1.2 | 369.2 | 193.1 |

Note: Retention times are approximate and may vary depending on the specific UHPLC system and column.

Table 2: Method Performance Characteristics

| Analyte | LLOQ (ng/mL) | ULOD (ng/mL) | Linear Range (ng/mL) |

| Nicotine | 0.57 | 0.19 | 1 - 500 |

| Cotinine | 1.11 | 0.38 | 0.2 - 500 |

| trans-3'-Hydroxycotinine | 0.50 | - | 0.5 - 1250 |

| trans-3'-HC-Gluc | - | - | - |

LLOQ (Lower Limit of Quantification) and ULOD (Upper Limit of Detection) values are compiled from various sources and may differ based on the specific matrix and instrumentation.[4][5] Data for this compound requires empirical determination based on the specific application.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of nicotine and its metabolites from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d3-cotinine, d4-nicotine).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex briefly and centrifuge at 3,000 rpm for 5 minutes.

-

Inject an aliquot (e.g., 5 µL) into the UHPLC-MS/MS system.

Enzymatic Hydrolysis for Total Metabolite Quantification (Urine)

To determine the total concentration of metabolites (free + glucuronidated), an enzymatic hydrolysis step is performed prior to sample preparation.

-

To 100 µL of urine sample, add 50 µL of β-glucuronidase solution (from E. coli) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[7]

-

Incubate the mixture at 37°C for 90 minutes.[7]

-

After incubation, stop the reaction by adding ice-cold acetonitrile and proceed with the protein precipitation and extraction protocol as described in section 3.1.

UHPLC Conditions

-

Column: Kinetex EVO C18, 100 x 2.1 mm, 1.7 µm particle size[6]

-

Mobile Phase A: 5 mM Ammonium Bicarbonate in water[6]

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min[6]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 0.4 10 0.8 90 2.2 90 2.3 10 | 3.0 | 10 |

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters: Optimized for the specific instrument, typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Visualizations

References

- 1. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient UHPLC-MS/MS method for routine monitoring of plasma and brain levels of nicotine and cotinine as a tool to validate newly developed preclinical smoking model in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saliva Analysis of 3-HC-Gluc and Cotinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saliva, as a non-invasive biological matrix, is gaining prominence in clinical and research settings for the monitoring of xenobiotics and their metabolites. This document provides detailed application notes and protocols for the analysis of two key biomarkers in saliva: 3-hydroxy-carbofuran-glucuronide (3-HC-Gluc), a metabolite of the pesticide carbofuran, and cotinine, the primary metabolite of nicotine and a well-established biomarker for tobacco smoke exposure.[1][2] The quantification of these compounds in saliva offers valuable insights into pesticide exposure and tobacco use, respectively.

3-Hydroxy-carbofuran-glucuronide (this compound) is a phase II metabolite of 3-hydroxycarbofuran, which itself is a major metabolite of the carbamate insecticide carbofuran.[3][4] Monitoring this compound can provide an indication of recent exposure to the parent pesticide.

Cotinine is the major proximate metabolite of nicotine and is the preferred biomarker for assessing tobacco smoke exposure due to its longer half-life (16-19 hours) compared to nicotine (approximately 2 hours).[5][6][7] Salivary cotinine levels are highly correlated with plasma concentrations, making it a reliable and convenient matrix for monitoring smoking status and secondhand smoke exposure.[6][8]

These protocols are designed to be a comprehensive resource, providing methodologies for sample collection, preparation, and analysis, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of cotinine and related compounds in saliva, as reported in various studies. Due to a lack of specific data for this compound in saliva, representative data for related glucuronide analyses are provided for reference.

Table 1: Quantitative Parameters for Cotinine and 3-Hydroxycotinine in Saliva by LC-MS/MS

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |

| Cotinine | - | 20 ng/mL | 20-1000 ng/mL | 93-94 | <15 | - | [10] |

| 3-Hydroxycotinine | - | - | - | 97.1-106.9 | ≤10.8 | - | [9] |

| Nicotine | - | 2 ng/mL | 2-100 ng/mL | 95-116 | <15 | - | [10] |

Table 2: Representative Quantitative Parameters for Glucuronide Analysis in Biological Fluids

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Morphine-Glucuronide | Saliva/Urine | 40 pg | 60 pg | 40-1000 pg | - |[11] | | Mycophenolic Acid Glucuronide (MPAG) | Dried Saliva | - | <3 µg/L | - | - |[12] | | Ethyl Glucuronide (EtG) | Oral Fluid | - | - | - | - |[13] |

Signaling and Metabolic Pathways

Nicotine Metabolism to Cotinine

Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the major enzyme responsible for its conversion to cotinine. This metabolic pathway is crucial for understanding the pharmacokinetics of nicotine and for the selection of appropriate biomarkers for tobacco exposure assessment.

Experimental Protocols and Workflows

Saliva Sample Collection Workflow

Proper sample collection is critical for accurate analysis. The following workflow is a general guideline for collecting saliva samples for biomarker analysis.

Protocol 1: Analysis of Cotinine in Saliva by LC-MS/MS

This protocol details a method for the quantitative analysis of cotinine in human saliva using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

Cotinine and Cotinine-d3 (internal standard) analytical standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS vials

2. Saliva Sample Collection

-

Instruct subjects to avoid eating, drinking, or oral hygiene procedures for at least 30 minutes prior to collection.

-

Have subjects rinse their mouths with water 10 minutes before collection.[14]

-

Collect approximately 1-2 mL of whole saliva by passive drool into a polypropylene tube.[15]

-

Centrifuge the collected saliva at 3,000 rpm for 10 minutes to pellet cellular debris.[15]

-

Transfer the supernatant to a clean tube and store at -80°C until analysis.

3. Sample Preparation (Protein Precipitation)

-

Thaw saliva samples on ice.

-

In a microcentrifuge tube, add 100 µL of saliva supernatant.

-

Add 10 µL of the internal standard solution (Cotinine-d3).

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cotinine: m/z 177.1 → 80.1

-

Cotinine-d3: m/z 180.1 → 80.1

-

-

5. Data Analysis

-

Generate a calibration curve using standards of known concentrations.

-

Quantify cotinine in the saliva samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cotinine Analysis Workflow Diagram

Protocol 2: Proposed Method for the Analysis of this compound in Saliva by LC-MS/MS

Disclaimer: The following protocol is a proposed methodology based on the analysis of similar glucuronide compounds in biological fluids, as specific literature for this compound in saliva is limited.[11][13][16] This protocol may require optimization and validation.

1. Materials and Reagents

-

3-Hydroxy-carbofuran-glucuronide and a suitable internal standard (e.g., a stable isotope-labeled version)

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Microcentrifuge tubes

-

LC-MS vials

2. Saliva Sample Collection

-

Follow the same procedure as outlined in Protocol 1 for cotinine analysis.

3. Sample Preparation (Solid-Phase Extraction)

-

Thaw saliva samples on ice.

-

In a microcentrifuge tube, add 500 µL of saliva supernatant.

-

Add 10 µL of the internal standard solution.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

-

Sample Loading:

-

Load the saliva sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Wash with 1 mL of 5% methanol in water.

-

-

Elution:

-

Elute the analytes with 1 mL of methanol containing 2% formic acid.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an LC-MS vial.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 or Phenyl-Hexyl column

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Methanol

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Proposed MRM Transitions:

-

This compound: Precursor ion ([M-H]⁻) to product ion (e.g., loss of glucuronic acid, m/z 176). The exact masses would need to be determined experimentally.

-

Internal Standard: Corresponding transition for the stable isotope-labeled standard.

-

-

5. Data Analysis

-

Follow the same data analysis procedure as outlined in Protocol 1.